molecular formula C17H14N2O3 B3035095 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide CAS No. 301819-41-0

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No. B3035095
CAS RN: 301819-41-0
M. Wt: 294.3 g/mol
InChI Key: XMCXJEBKORLMLB-UHFFFAOYSA-N
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Description

The compound "2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of indole acetamide derivatives typically involves the reaction of isatin or its derivatives with various amines or other reagents. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and TBTU . Similarly, other derivatives have been synthesized using different starting materials and conditions, demonstrating the versatility of the synthetic routes for these compounds .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is characterized by the presence of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The acetamide moiety is attached to the indole ring, providing a site for further substitution and modification. The three-dimensional structures of these compounds have been determined using techniques such as single-crystal X-ray diffraction, and their geometries have been optimized using density functional theory calculations .

Chemical Reactions Analysis

Indole acetamide derivatives can undergo various chemical reactions, including silylation, condensation, and reactions with isocyanides, to form different heterocyclic compounds . These reactions can lead to the formation of silaheterocyclic benzoxazasiloles, benzodioxazasilepines, and tetrahydro-1H-1,5-benzodiazepine derivatives, which exhibit a range of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. Spectroscopic analyses such as MS, FT-IR, 1H NMR, 13C NMR, and UV-visible have been used to characterize these compounds . The presence of different substituents on the indole and acetamide moieties can significantly affect properties such as solubility, melting point, and reactivity. The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO), have been studied to understand the electronic charge transfer within the molecule .

Scientific Research Applications

Cytotoxic Agents in Cancer Research

  • Cytotoxic Activity on Cancer Cells

    A study by Modi et al. (2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and tested their cytotoxic activity on breast cancer cell lines. The study found that certain derivatives, particularly those with electron-withdrawing substitutions, showed increased cytotoxic activity, indicating potential for cancer treatment applications (Modi et al., 2011).

  • Synthesis and Cytotoxic Activity of Derivatives

    Another study by AkgÜl et al. (2013) involved the synthesis of 18 derivatives of this compound. These were evaluated for cytotoxic activity against various cancer cell lines, with ortho substitutions on the N-phenyl ring showing effectiveness, particularly against MCF7 cell lines (AkgÜl et al., 2013).

Antioxidant Properties

  • Evaluation of Antioxidant Activity: Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. They found that most compounds exhibited considerable activity, with certain derivatives showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Anticancer Activity

  • Anticancer Screening: Karaburun et al. (2018) synthesized derivatives involving 1H-inden-1-one substituted (Heteroaryl)Acetamide and evaluated their anticancer activity. One compound in particular showed high growth inhibition against various cancer cell lines (Karaburun et al., 2018).

Enzyme Inhibition Studies

  • α-Glucosidase and Acetylcholinesterase Inhibitors: Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Most compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Anti-inflammatory Drug Design

  • Molecular Docking Analysis for Anti-inflammatory Drugs: Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling. The compound's structure was optimized and analyzed for intermolecular interactions and energy frameworks (Al-Ostoot et al., 2020).

Antimicrobial Agents

  • Antibacterial and Antifungal Activities: Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for antibacterial and antifungal activities. Some compounds showed promising activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)18-15(20)10-19-14-5-3-2-4-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCXJEBKORLMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178402
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

CAS RN

301819-41-0
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301819-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-N-(4-methylphenyl)-2,3-dioxo-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
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2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide

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